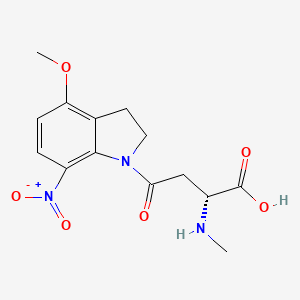
N-Mesyldronedarone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Mesyldronedarone is a synthetic compound belonging to the class of amiodarone analogs. It is a potent antiarrhythmic agent developed as a potential treatment for atrial fibrillation. The compound is known for its improved safety and tolerability compared to amiodarone, which is associated with adverse effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Mesyldronedarone involves multiple steps, starting with the preparation of the benzofuran core. The key steps include:
Formation of the Benzofuran Core: This involves the reaction of 2-butyl-3-benzofuran with appropriate reagents to introduce the necessary functional groups.
Introduction of the Dibutylamino Group: This step involves the reaction of the intermediate with dibutylamine under controlled conditions.
Methylation: The final step involves the methylation of the sulfonamide group using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: N-Mesyldronedarone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
N-Mesyldronedarone has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular signaling pathways and ion channels.
Medicine: Investigated for its potential in treating atrial fibrillation and other cardiac arrhythmias.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.
Mécanisme D'action
N-Mesyldronedarone exerts its effects by blocking multiple ion channels, including sodium, potassium, and calcium channels. It also inhibits β-adrenergic receptors. This multi-channel blocking action helps in restoring normal sinus rhythm in patients with atrial fibrillation. The compound’s structure, which lacks iodine moieties, reduces the risk of thyroid and pulmonary toxicities associated with amiodarone .
Comparaison Avec Des Composés Similaires
Amiodarone: A widely used antiarrhythmic agent with a similar mechanism of action but associated with higher toxicity.
Dronedarone: Another amiodarone analog with a similar structure but different pharmacokinetic properties.
Uniqueness of N-Mesyldronedarone: this compound is unique due to its improved safety profile and reduced risk of adverse effects compared to amiodarone. Its structure, which includes a methyl sulfonyl group, enhances its lipophilicity and reduces tissue accumulation, leading to fewer organ toxicities.
Propriétés
Numéro CAS |
141626-57-5 |
|---|---|
Formule moléculaire |
C32H46N2O7S2 |
Poids moléculaire |
634.9 g/mol |
Nom IUPAC |
N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C32H46N2O7S2/c1-6-9-13-30-31(28-24-26(16-19-29(28)41-30)34(42(4,36)37)43(5,38)39)32(35)25-14-17-27(18-15-25)40-23-12-22-33(20-10-7-2)21-11-8-3/h14-19,24H,6-13,20-23H2,1-5H3 |
Clé InChI |
IKGSSECULYFYER-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)N(S(=O)(=O)C)S(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC |
SMILES canonique |
CCCCC1=C(C2=C(O1)C=CC(=C2)N(S(=O)(=O)C)S(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC |
Synonymes |
N-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]-N-(methylsulfonyl)-methanesulfonamide_x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



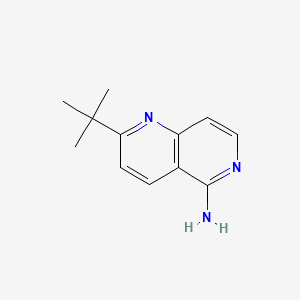
![4'-[(o-Aminophenyl)sulfonyl]-acetanilide](/img/structure/B565828.png)

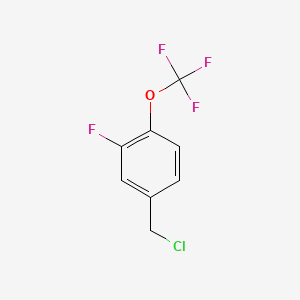
![4,9-Bis(5-bromo-2-thienyl)-2,7-bis(2-octyldodecyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B565835.png)
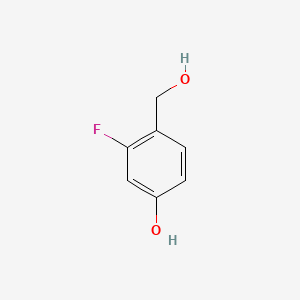
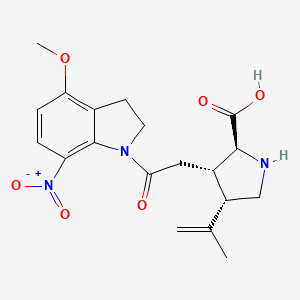
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B565840.png)

